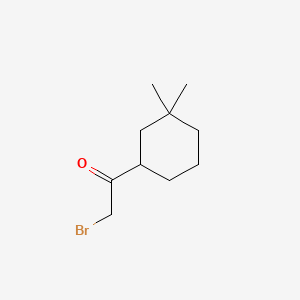![molecular formula C11H22Cl2N2O B15297542 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,9-Diazaspiro[55]undecan-1-yl}ethan-1-one dihydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of the spirocyclic core: The spirocyclic structure is formed through a cyclization reaction involving appropriate precursors.
Introduction of the ethanone group: The ethanone group is introduced via an acylation reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms or the ethanone group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: Similar spirocyclic structure but different substitution pattern.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spirocyclic ring.
1,4-Diazaspiro[5.5]undecan-3-one: Different position of the carbonyl group in the spirocyclic ring.
The uniqueness of 1-{1,9-Diazaspiro[5
Properties
Molecular Formula |
C11H22Cl2N2O |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H |
InChI Key |
QLIARDZNTOCYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC12CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


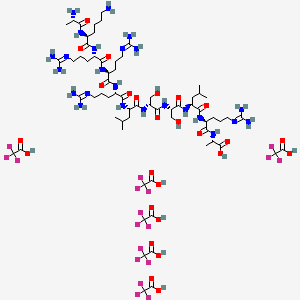
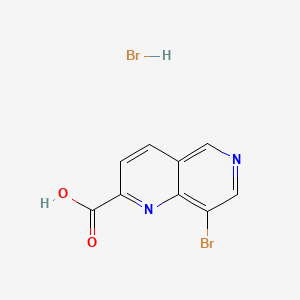


![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
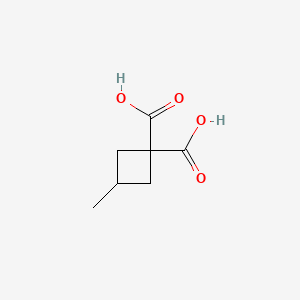
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
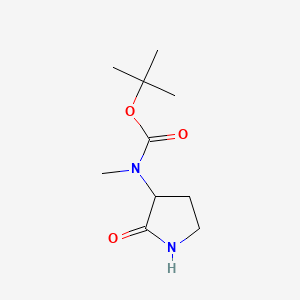
![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)


![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
